molecular formula C13H12BrN3OS B2795982 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 874129-01-8

5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B2795982
CAS RN: 874129-01-8
M. Wt: 338.22
InChI Key: PWRFOUUBTZNXGD-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrimidine derivatives and has been found to possess several interesting properties that make it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the inhibition of specific enzymes and receptors in the body. For example, it has been found to inhibit the activity of protein kinase B, which plays a key role in cell survival and proliferation. By inhibiting this enzyme, 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity. These effects make it a promising candidate for the development of novel therapeutics for a range of diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is its potential as a novel therapeutic agent for a range of diseases. However, there are also limitations to its use in lab experiments. For example, the compound may have low solubility or poor bioavailability, making it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for specific diseases.

Future Directions

There are several future directions for research on 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One potential direction is to investigate its potential as a treatment for specific types of cancer, such as breast cancer or lung cancer. Another direction is to explore its potential as a treatment for diabetes or cardiovascular diseases. Additionally, further studies are needed to optimize the synthesis and purification of the compound, as well as to determine its pharmacokinetic and pharmacodynamic properties. Overall, 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a promising compound that has the potential to be developed into novel therapeutics for a range of diseases.

Synthesis Methods

The synthesis of 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 4-methylphenylhydrazine with 2-bromo-4-methylthiopyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting compound is then subjected to further purification steps to obtain the final product.

Scientific Research Applications

5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes and receptors, including protein kinase B, protein kinase C, and the adenosine A1 receptor. These properties make it a promising candidate for the development of novel therapeutics for a range of diseases, including cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

5-bromo-N-(4-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3OS/c1-8-3-5-9(6-4-8)16-12(18)11-10(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRFOUUBTZNXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Br)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

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